molecular formula C15H11BrO2 B12580759 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- CAS No. 644973-64-8

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro-

Cat. No.: B12580759
CAS No.: 644973-64-8
M. Wt: 303.15 g/mol
InChI Key: XBJCSFWSBKCPOL-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- is a synthetic organic compound belonging to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- typically involves the condensation of a 2-bromophenyl ketone with a suitable benzopyran precursor under acidic or basic conditions. Common reagents include bromine, phenyl ketones, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can introduce different substituents into the benzopyran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology

The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that could lead to new treatments for various diseases.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and other materials. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one derivatives with different substituents.
  • 2-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one analogs.

Uniqueness

The presence of the 2-bromophenyl group in 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- distinguishes it from other benzopyran derivatives. This unique substituent can influence the compound’s chemical reactivity and biological activity, making it a subject of interest in various research fields.

Properties

CAS No.

644973-64-8

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

2-(2-bromophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11BrO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15H,9H2

InChI Key

XBJCSFWSBKCPOL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Br

Origin of Product

United States

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